molecular formula C9H5F2NO B6353413 5-(2,6-Difluorophenyl)-1,3-oxazole CAS No. 2001301-55-7

5-(2,6-Difluorophenyl)-1,3-oxazole

Cat. No. B6353413
CAS RN: 2001301-55-7
M. Wt: 181.14 g/mol
InChI Key: USXNDQQOQUVHOC-UHFFFAOYSA-N
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Description

The compound “5-(2,6-Difluorophenyl)-1,3-oxazole” likely belongs to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring . Oxazole is a five-membered aromatic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds such as 2,6-Difluorophenyl isocyanate may be used in chemical synthesis studies . Another related compound, 1-[(2,6-Difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one, has been synthesized through aminolysis with various amines .

Mechanism of Action

Mode of Action

5-(2,6-Difluorophenyl)-1,3-oxazole interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their activity . This interaction leads to changes in the phosphorylation state of various proteins, affecting cellular processes controlled by these proteins.

Biochemical Pathways

The downstream effects could include alterations in cell cycle progression, gene expression, and cellular responses to external stimuli .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its multiple targets. These effects could include changes in cell cycle progression, alterations in gene expression patterns, and modulation of cellular responses to external stimuli .

properties

IUPAC Name

5-(2,6-difluorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO/c10-6-2-1-3-7(11)9(6)8-4-12-5-13-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXNDQQOQUVHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CN=CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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